C2 Dihydroceramide
Overview
Description
N-acetylsphinganine is a dihydroceramide in which the ceramide acyl group is specified as acetyl. It is a derivative of sphinganine, a type of sphingolipid, which plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mechanism of Action
Target of Action
C2 Dihydroceramide, also known as N-acetylsphinganine, primarily targets the ABCA1-mediated cholesterol efflux to apolipoprotein A-I (apoA-I) without causing cytotoxicity . It is a type of sphingolipid that was once regarded as biologically inactive .
Mode of Action
This compound interacts with its targets by enhancing the ABCA1-mediated cholesterol efflux to apoA-I . This interaction results in changes in cholesterol levels in the body, which can have significant effects on various biological processes.
Biochemical Pathways
This compound is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is converted into ceramides with the addition of a double bond . The final step of the de novo synthesis pathway is the linkage of one of a variety of fatty acids to sphinganine by (dihydro)ceramide synthase (CerS) to produce dihydroceramide . Six different CerS enzymes can catalyze the reduction of dihydroceramide to ceramide, depending on the length of the fatty acid chain bound to sphinganine .
Pharmacokinetics
It is known that dihydroceramides accumulate to a far greater extent in tissues than previously thought .
Result of Action
The action of this compound results in various biological processes distinct from those involving ceramides. These processes include cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . In addition, their plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, systemic hypoxia and oxidative stress inhibit DES1, causing dihydroceramide to accumulate in cells . This accumulation is thought to inhibit cell cycle progression as part of the general response to hypoxia .
Biochemical Analysis
Biochemical Properties
C2 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It interacts with ceramide synthase (CerS), giving rise to dihydroceramide with varying acyl chain lengths . It is then converted into ceramides with the addition of a double bond . The double bond that distinguishes dihydroceramides from ceramides markedly alters the biophysical properties of the molecules, modifying their elastic properties and packing behavior .
Cellular Effects
This compound has been found to be involved in various cellular processes including cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits DES1 activity and elevates dihydroceramide and dihydrosphingosine levels, leading to cellular stress, autophagy, and early apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, short-chain C2 dihydroceramides have been found to induce the formation of autophagosomes . Subsequent studies involving other pharmacological inhibitors to reduce DES1 activity further support a role for these unique sphingolipids in autophagy induction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, alteration of ceramide signaling may contribute to the pathophysiology of diabetic cardiomyopathy . In another in vitro study, ceramide (C2:0) has been shown to reduce high glucose-induced myocyte dysfunction, increase calcium influx, and improve smooth muscle contraction .
Metabolic Pathways
This compound is involved in the de novo sphingolipid biosynthesis pathway . It interacts with ceramide synthase (CerS) to give rise to dihydroceramide . This is then converted into ceramides with the addition of a double bond .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the C2 domain of the molecule under normal conditions . Both the N- and C-terminus of this compound are essential for its cytosol-plasma membrane translocation in response to salt stress .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum (ER), where it is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is then transported to the Golgi apparatus, where it serves as a substrate for the generation of more complex sphingolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetylsphinganine can be synthesized through the acetylation of sphinganine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation of the amino group without affecting the hydroxyl groups .
Industrial Production Methods
Industrial production of N-acetylsphinganine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-acetylsphinganine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylsphingosine.
Reduction: Reduction reactions can convert it back to sphinganine.
Substitution: The acetyl group can be substituted with other acyl groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: N-acetylsphingosine.
Reduction: Sphinganine.
Substitution: Various N-acylsphinganine derivatives.
Scientific Research Applications
N-acetylsphinganine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.
Biology: It plays a role in studying cellular processes such as apoptosis and cell differentiation.
Medicine: It is investigated for its potential role in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: It is used in the production of cosmetics and skincare products due to its role in maintaining skin barrier function
Comparison with Similar Compounds
Similar Compounds
N-acylsphinganine: A ceramide consisting of sphinganine with different acyl groups.
N-acetylsphingosine: An oxidized form of N-acetylsphinganine.
3-O-acetylsphingosine: Another acetyl derivative of sphingosine
Uniqueness
N-acetylsphinganine is unique due to its specific acetylation, which influences its biological activity and interactions with cellular components. Its role in modulating sphingolipid metabolism and signaling pathways distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJGESKKUOMBCT-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156452 | |
Record name | N-Acetyl dihydrosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-64-6 | |
Record name | N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl dihydrosphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl dihydrosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL DIHYDROSPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZK8X1CR0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-acetylsphinganine (C2-dihydroceramide)?
A1: N-acetylsphinganine, also known as C2-dihydroceramide, is a cell-permeable dihydroceramide analog. It is often used as a negative control in experiments studying the biological effects of ceramide. [, , , , , , , , , ]
Q2: How does C2-dihydroceramide differ from C2-ceramide?
A2: C2-dihydroceramide lacks the 4,5-trans double bond present in the sphingosine backbone of C2-ceramide. This structural difference significantly impacts its biological activity, rendering it largely inactive compared to C2-ceramide. [, , , , , ]
Q3: Does C2-dihydroceramide have any biological effects?
A3: While generally considered inactive, C2-dihydroceramide has been reported to show some biological activity at higher concentrations compared to C2-ceramide. For instance, it can induce a small degree of membrane leakage at a high ceramide-to-lipid ratio. []
Q4: Why is C2-dihydroceramide used as a negative control for C2-ceramide?
A4: Due to its structural similarity to C2-ceramide but significantly lower biological activity, C2-dihydroceramide serves as an ideal negative control in experiments. This allows researchers to discern if the observed effects are specifically due to C2-ceramide's mechanism of action or related to non-specific effects. [, , , , , , , , , ]
Q5: What is the molecular formula and weight of N-acetylsphinganine?
A5: The molecular formula of N-acetylsphinganine is C20H41NO3. Its molecular weight is 343.55 g/mol.
Q6: Is there any spectroscopic data available for N-acetylsphinganine?
A6: Yes, mass spectrometry data is available for various deuterium-labeled forms of bis-O-trimethylsilyl-N-acetylsphinganine. []
Q7: Does C2-dihydroceramide possess any catalytic properties?
A7: Based on the available research, C2-dihydroceramide does not appear to exhibit any inherent catalytic properties. Its primary use in these studies is as a negative control molecule in cell signaling and apoptosis research.
Q8: How does the lack of the 4,5-trans double bond affect the activity of C2-dihydroceramide?
A10: The 4,5-trans double bond in C2-ceramide is crucial for its biological activity. C2-dihydroceramide, lacking this double bond, shows significantly reduced or absent activity in various cellular processes like apoptosis, nitric oxide production, and modulation of calcium channels. [, , , , , , , , , ]
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